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Compound of Interest

Compound Name:
2-Fluoro-4-(pyrimidin-2-

YL)benzaldehyde

CAS No.: 433920-96-8

Cat. No.: B8790523 Get Quote

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs

is a cornerstone of rational drug design. 2-Fluoro-4-(pyrimidin-2-yl)benzaldehyde emerges

as a compound of significant interest, incorporating three key pharmacophoric elements: a

fluorinated phenyl ring, a reactive aldehyde functional group, and a pyrimidine heterocycle. The

pyrimidine ring is a ubiquitous scaffold in a vast array of therapeutic agents, recognized for its

ability to engage in hydrogen bonding and other key biological interactions.[1] The fluorine

atom can enhance metabolic stability, binding affinity, and membrane permeability, while the

benzaldehyde moiety serves as a versatile synthetic handle for the construction of more

complex molecular architectures.

This guide provides a comprehensive overview of the predicted chemical properties, a robust

proposed synthesis protocol, and expected spectral data for 2-Fluoro-4-(pyrimidin-2-
yl)benzaldehyde. Due to the limited availability of direct experimental data for this specific

molecule in peer-reviewed literature, this document leverages established principles of physical

organic chemistry and well-documented reactions of its close structural analogs to provide a

scientifically grounded and practical resource for researchers in drug discovery and chemical

synthesis.
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The physicochemical properties of 2-Fluoro-4-(pyrimidin-2-yl)benzaldehyde can be predicted

by considering the contributions of its constituent parts: the 2-fluorobenzaldehyde and

pyrimidine moieties.

Property Predicted Value Justification / Source

Molecular Formula C₁₁H₇FN₂O -

Molecular Weight 202.19 g/mol -

Appearance Off-white to pale yellow solid
Based on analogous bi-aryl

aldehydes.

Boiling Point > 300 °C (decomposes)
High molecular weight and

aromatic nature.

Melting Point 120-130 °C
Estimated based on similar

structures.

Solubility

Soluble in DMSO, DMF, and

chlorinated solvents. Sparingly

soluble in alcohols. Insoluble in

water.

Typical for aromatic

compounds of this size.

pKa

Aldehyde protons are not

acidic. Pyrimidine nitrogens

are weakly basic (pKa ~1-2).

Based on the pKa of

pyrimidine.

Proposed Synthesis: A Suzuki-Miyaura Cross-
Coupling Approach
The most logical and well-precedented method for the synthesis of 2-Fluoro-4-(pyrimidin-2-
yl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed

reaction is a powerful tool for the formation of C-C bonds between aryl halides and aryl boronic

acids.[2]

Reaction Scheme
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Reactants

Catalyst & Base

2-Chloropyrimidine

2-Fluoro-4-(pyrimidin-2-yl)benzaldehydeDioxane/H₂O, 80-100 °C

(2-Fluoro-4-formylphenyl)boronic acid Dioxane/H₂O, 80-100 °C

Pd(PPh₃)₄

K₂CO₃

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Fluoro-4-(pyrimidin-2-yl)benzaldehyde.

Causality Behind Experimental Choices
Reactants:

2-Chloropyrimidine: This is a commercially available and highly reactive electrophile for

cross-coupling reactions. The chlorine at the 2-position of the electron-deficient pyrimidine

ring is readily activated towards oxidative addition to the palladium catalyst.[3]

(2-Fluoro-4-formylphenyl)boronic acid: This is the organoboron nucleophile. The boronic

acid group is positioned to couple with the pyrimidine, and the fluoro and formyl groups

are already in place on the aromatic ring.

Catalyst:
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Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a robust and commonly

used catalyst for Suzuki couplings. It is effective for a wide range of substrates and is

commercially available. Other palladium catalysts with bulky phosphine ligands could also

be employed.

Base:

Potassium Carbonate (K₂CO₃): A moderately strong inorganic base is required to activate

the boronic acid for transmetalation to the palladium center. K₂CO₃ is a common and

effective choice for this purpose.

Solvent System:

1,4-Dioxane and Water: A mixture of an organic solvent and water is typically used for

Suzuki reactions. Dioxane solubilizes the organic reactants, while water is necessary to

dissolve the inorganic base and facilitate the reaction.

Detailed Step-by-Step Methodology
Reaction Setup: To a flame-dried Schlenk flask, add 2-chloropyrimidine (1.0 eq.), (2-fluoro-4-

formylphenyl)boronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and Pd(PPh₃)₄ (0.05

eq.).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen)

three times to remove oxygen, which can deactivate the catalyst.

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the

flask via syringe. The reaction concentration is typically around 0.1 M.

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl

acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8790523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Purify the crude product by column chromatography on silica gel using a

gradient of ethyl acetate in hexanes to afford the pure 2-Fluoro-4-(pyrimidin-2-
yl)benzaldehyde.

Catalytic Cycle Diagram

Suzuki-Miyaura Catalytic Cycle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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